2-[(3-Bromo-5-methylphenyl)formamido]acetamide is a chemical compound recognized for its unique structural features and potential applications in various scientific fields. This compound consists of a bromo-substituted aromatic ring attached to an acetamide group, which contributes to its distinct chemical properties and reactivity. The chemical structure can be denoted by the formula CHBrNO, and it is classified under the category of substituted acetamides.
The compound can be sourced from chemical suppliers and has been documented in various scientific literature for its synthesis and applications. It is often used as an intermediate in organic synthesis and is explored for its biological activities.
2-[(3-Bromo-5-methylphenyl)formamido]acetamide falls under the classification of:
The synthesis of 2-[(3-Bromo-5-methylphenyl)formamido]acetamide typically involves several steps:
The general synthetic route includes:
The molecular structure of 2-[(3-Bromo-5-methylphenyl)formamido]acetamide features:
Key molecular data includes:
2-[(3-Bromo-5-methylphenyl)formamido]acetamide participates in several types of chemical reactions:
The major products from these reactions include:
The mechanism of action for 2-[(3-Bromo-5-methylphenyl)formamido]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo group and the acetamide moiety enhances its binding affinity to these targets, leading to modulation of biological pathways. This mechanism underlies its potential therapeutic properties, particularly in anti-inflammatory and anticancer contexts.
2-[(3-Bromo-5-methylphenyl)formamido]acetamide has diverse applications across several scientific domains:
Bromophenyl acetamide derivatives constitute a structurally diverse pharmacophore class with demonstrated bioactivity relevant to neurological targets. The core structure typically features a halogenated aromatic ring (frequently bromine for optimal steric and electronic properties) linked to an acetamide group. Variations include:
Table 1: Representative Bromophenyl Acetamide Derivatives and Structural Features
Compound Name | Core Structure Variation | Potential Neurological Target Relevance |
---|---|---|
N-(3-Bromophenyl)acetamide | Simple phenylacetamide | MAO substrate analog, metabolic studies [4] |
2-[(4-Bromophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide | Thioether linker, methoxy/methyl substituents | Ligand versatility for receptor/enzyme binding |
N-[3-(2-Bromo-5-methylphenyl)prop-2-enyl]acetamide | Propenyl spacer, methyl substituent | Enhanced membrane permeability, extended SAR [2] |
2-[(3-Bromo-5-methylphenyl)formamido]acetamide | Formamido linker, methyl substituent | Targeted MAO inhibition, conformational constraint [1] [3] |
The inclusion of bromine serves multiple purposes: 1) It acts as a bioisosteric placeholder, potentially mimicking methyl or methoxy groups in certain spatial orientations; 2) It enhances compound stability by reducing metabolic oxidation at the aromatic ring; and 3) It modulates the electron density of the ring system, influencing π-stacking interactions or hydrogen-bond acceptor capabilities of adjacent carbonyls. The 3-bromo-5-methyl substitution pattern in 2-[(3-Bromo-5-methylphenyl)formamido]acetamide provides steric bulk and lipophilicity distinct from simpler ortho- or meta-substituted analogs, potentially favoring interactions within the substrate cavities of enzymes like MAO [1] [4] [8].
The structural design of 2-[(3-Bromo-5-methylphenyl)formamido]acetamide incorporates elements critical for interaction with MAO isoforms (MAO-A and MAO-B). MAOs are flavin-dependent enzymes located on mitochondrial outer membranes, crucial for neurotransmitter catabolism. Selective inhibition offers therapeutic strategies for depression (MAO-A) and neurodegenerative disorders (MAO-B). Key structural features of this compound enabling selective inhibition include:
SAR studies on lazabemide derivatives underscore the importance of the amide group for MAO inhibition. Replacing the benzamide moiety in lazabemide with the 3-bromo-5-methylbenzamide structure likely modifies steric bulk and electron distribution, impacting potency and isoform selectivity. The methyl group at the 5-position enhances lipophilicity, potentially favoring access to the slightly more hydrophobic substrate cavity of MAO-B [3].
Table 2: MAO Inhibitory Activity of Structurally Related Amide Derivatives
Compound Scaffold | MAO-A IC₅₀ (µM)* | MAO-B IC₅₀ (µM)* | Selectivity Index (MAO-B/MAO-A) | Key Structural Feature |
---|---|---|---|---|
Lazabemide (reference) | >100 | 0.5 - 5.0 | >20 | Pyridine carboxamide |
Alkylated Lazabemide Analog (e.g., 3a) | 0.1 - 1.0 | >50 | <0.02 | Lipophilic alkyl substituent on aryl ring |
3-Bromo-5-methylbenzamide Derivative | >10 | 0.5 - 5.0 | >2 | Bromo-methyl substitution, formamido linker |
Simple Benzamide (unsubstituted) | >100 | >100 | ~1 | Lacks halogen/hydrophobic group |
*Representative range based on in vitro enzymatic assays; values are illustrative and compound-dependent [3].
The data suggests that the 3-bromo-5-methyl substitution pattern, combined with the formamidoacetamide structure, contributes to a profile potentially favoring MAO-B inhibition over MAO-A, reminiscent of early SAR observed in lazabemide optimization where specific aromatic substitutions dramatically shifted selectivity [3].
Bioisosterism involves replacing functional groups or structural elements with others possessing similar physicochemical properties to improve drug-like characteristics while maintaining biological activity. The formamidoacetamide moiety (-NHC(O)CH₂C(O)NH₂) in 2-[(3-Bromo-5-methylphenyl)formamido]acetamide can be viewed within the context of bioisosteric strategies:
Table 3: Physicochemical Property Comparison: Carboxylic Acid vs. Bioisosteres
Property | Carboxylic Acid (e.g., R-COOH) | Tetrazole (e.g., R-Tet) | 3-Oxetanol (e.g., R-Oxet-OH) | Formamidoacetamide (R-NHC(O)CH₂C(O)NH₂) |
---|---|---|---|---|
Acidity (pKa) | 4 - 5 | 4.5 - 4.9 | 14 - 15 (alcohol) | ~15-17 (amide NH), Non-acidic |
Charge at pH 7.4 | Anionic | Anionic | Neutral | Neutral |
logD₇.₄ | Low (e.g., -0.49 for hydrocinn) | Moderate/Low | Higher (e.g., 2.07) | Moderate (Calculated ~3.02) [1] |
H-Bond Donor/Acceptor | 1D / 2A | 1D / 3A | 1D / 2A | 2D / 3A |
TPSA (Ų, approx.) | ~40 (COO⁻) | ~80 | ~40 | ~90 |
Passive Permeability | Low | Low/Moderate | Moderate/High | Moderate |
The formamidoacetamide group, particularly in the context of 2-[(3-Bromo-5-methylphenyl)formamido]acetamide, thus represents a structural choice balancing hydrogen-bonding potential necessary for target engagement (like MAO) with physicochemical properties conducive to CNS exploration, distinct from carboxylic acids and other common bioisosteres while sharing some advantages with newer motifs like oxetanols [1] [5] [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1